molecular formula C19H17N3O B4982918 3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4982918
M. Wt: 303.4 g/mol
InChI Key: OANNWZBKWHOPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as PP2, is a synthetic compound that has been extensively studied for its potential use in scientific research. PP2 is a potent inhibitor of Src family kinases, which play a crucial role in regulating cell growth, differentiation, and survival.

Mechanism of Action

PP2 binds to the ATP-binding site of Src family kinases, preventing the kinase from phosphorylating its substrates. This leads to a decrease in downstream signaling pathways that are activated by Src family kinases. PP2 has been shown to be selective for Src family kinases, with little or no activity against other kinases.
Biochemical and Physiological Effects:
PP2 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and improve cardiovascular function in animal models. In neuronal cells, PP2 has been shown to affect dendritic spine morphology and synaptic plasticity.

Advantages and Limitations for Lab Experiments

PP2 is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying the role of these kinases in cellular processes. However, PP2 has some limitations for lab experiments. It is relatively expensive compared to other kinase inhibitors, and its solubility in aqueous solutions is limited. PP2 can also have off-target effects at high concentrations, leading to non-specific inhibition of other kinases.

Future Directions

There are several potential future directions for research on PP2. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the study of the effects of Src family kinase inhibition on other cellular processes, such as autophagy and apoptosis. Additionally, PP2 may have potential therapeutic applications in cancer, inflammation, and cardiovascular disease, and further research is needed to explore these possibilities.

Synthesis Methods

PP2 can be synthesized by reacting 1-naphthylamine, propyl bromide, and 4,6-diamino-5-cyanopyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography.

Scientific Research Applications

PP2 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of Src family kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival. PP2 has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular disease. It has also been used to study the effects of Src family kinase inhibition on neuronal development and function.

Properties

IUPAC Name

3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-6-14-11-18(23)22-19(21-14)17(12-20-22)16-10-5-8-13-7-3-4-9-15(13)16/h3-5,7-12,20H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANNWZBKWHOPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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